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Introduction Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), also known as sterol O-

acyltransferase 1 (SOAT1), is a crucial mitochondrial enzyme that plays a central role in cellular

metabolism.[1][2][3] Encoded by the ACAT1 gene, this enzyme is integral to breaking down

proteins and fats, particularly the amino acid isoleucine and ketone bodies.[1][2] ACAT1

catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs, a

key step in cellular cholesterol homeostasis.[2][4] Dysregulation of ACAT1 has been implicated

in a range of pathologies, including beta-ketothiolase deficiency, atherosclerosis, various

cancers, and Alzheimer's disease.[2][3][5][6][7]

The CRISPR-Cas9 system provides a powerful and precise tool for genome editing, enabling

researchers to create targeted gene knockouts to study gene function.[8][9] By disrupting the

ACAT1 gene, investigators can elucidate its specific roles in metabolic pathways, disease

progression, and its potential as a therapeutic target. These application notes provide an

overview of ACAT1's function and detailed protocols for utilizing CRISPR-Cas9 to investigate

this enzyme.

Application Notes
ACAT1 Function in Cellular Metabolism
ACAT1 is a ubiquitously expressed integral membrane protein located in the endoplasmic

reticulum (ER).[4][10] Its primary metabolic functions include:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1679101?utm_src=pdf-interest
https://medlineplus.gov/genetics/gene/acat1/
https://www.rupahealth.com/biomarkers/acat1
https://en.wikipedia.org/wiki/ACAT1
https://medlineplus.gov/genetics/gene/acat1/
https://www.rupahealth.com/biomarkers/acat1
https://www.rupahealth.com/biomarkers/acat1
https://pmc.ncbi.nlm.nih.gov/articles/PMC2711667/
https://www.rupahealth.com/biomarkers/acat1
https://en.wikipedia.org/wiki/ACAT1
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1395192/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11076747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4976859/
https://onelab.andrewalliance.com/library/crispr-cas9-mediated-gene-knockout-EanXewWx
https://iotasciences.com/applications/crispr-cas9/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2711667/
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2023.1258799/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isoleucine Catabolism: It plays an essential role in the breakdown of the amino acid

isoleucine for energy production.[1][2]

Ketone Body Metabolism: The enzyme is involved in both the breakdown (ketolysis) and

synthesis (ketogenesis) of ketones, which are crucial energy sources during periods of

fasting.[1][2]

Cholesterol Esterification: ACAT1 converts free cholesterol into cholesteryl esters, which are

then stored in cytosolic lipid droplets.[11] This process is vital for preventing the toxic

accumulation of free cholesterol and maintaining cellular cholesterol homeostasis.[4]

Role of ACAT1 in Disease
Atherosclerosis: In macrophages, increased ACAT1 activity promotes the formation of

cholesterol esters, contributing to the foam cell formation characteristic of atherosclerotic

plaques.[2]

Cancer: ACAT1's role in cancer is complex and tissue-specific. It has been found to be

implicated in the progression of various cancers, including breast cancer, colorectal cancer,

and clear cell renal cell carcinoma.[5][6][12] Targeting ACAT1 has been identified as a

potential anti-tumor strategy, as its inhibition can lead to increased levels of free cholesterol,

inducing apoptosis and impairing cancer cell proliferation.[5][6]

Alzheimer's Disease (AD): Excess cholesteryl esters are found in the brains of AD patients.

[11] Studies in mouse models suggest that blocking ACAT1 can provide multiple benefits,

including reducing the production of amyloid-beta (Aβ) peptides and increasing Aβ clearance

by microglia.[7] Therefore, ACAT1 is considered a potential therapeutic target for AD.[7][13]

ACAT1-Related Signaling Pathways
ACAT1 expression and activity are regulated by various signaling pathways. In human

macrophages, insulin-mediated regulation of ACAT1 involves the ERK, p38MAPK, and JNK

signaling pathways.[3][14] In the context of cancer, Gene Set Enrichment Analysis (GSEA) has

shown that increased ACAT1 expression is associated with the Adipocytokine Signaling

Pathway, Ppar Signaling Pathway, and p53 Signaling Pathway.[15]
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Insulin-mediated regulation of ACAT1 expression via MAPK pathways.[14]

Quantitative Data Summary
CRISPR-Cas9-mediated modification of ACAT1 allows for quantitative assessment of its

functional roles.

Table 1: Effect of CRISPR-Cas9-mediated ACAT1 Truncation on Macrophage Cholesterol

Metabolism[16] (Data derived from studies on bone marrow-derived macrophages from DBA/2

mice with and without a replicated AKR strain Soat1 exon 2 deletion).

Genotype
Free Cholesterol
(FC)

Esterified
Cholesterol (EC)

EC/FC Ratio

Wild-Type (DBA/2) Lower Accumulation Higher Accumulation Higher

ACAT1 Truncation

(Het)
Higher Accumulation Lower Accumulation Lower

ACAT1 Truncation

(Homo)
Higher Accumulation Lower Accumulation Lower

Table 2: Effect of ACAT1 Gene Knockout in a Niemann-Pick C1 (Npc1) Mouse Model[17]
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Phenotype Npc1nmf Npc1nmf:Acat1-/-

Median Survival 113 days 138 days

Mean Survival 102 days 137 days

Pathology
Earlier onset of weight loss

and motor skill decline

Delayed onset of weight loss

and motor skill decline

Table 3: Effect of ACAT1 Overexpression on Gastric Cancer Cell Phenotype (MKN45 cells)[15]

Marker / Gene Control (MKN45-LV5)
ACAT1 Overexpression
(MKN45-ACAT1)

CD44+ cells 90.21% 56.81%

CD24+ cells 47.42% 65.43%

E-cadherin expression Baseline Enhanced

Vimentin expression Baseline Suppressed

SNAI1, SNAI3 mRNA Baseline Decreased

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ACAT1
in Mammalian Cells
This protocol outlines the generation of an ACAT1 knockout cell line using a plasmid-based

CRISPR-Cas9 system.[8][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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